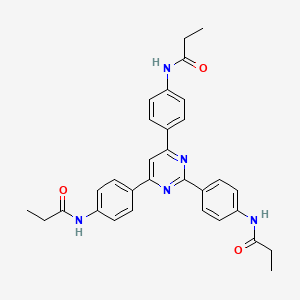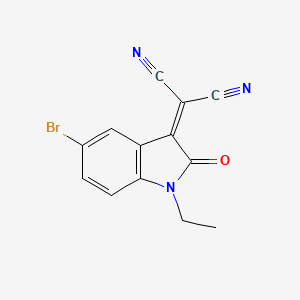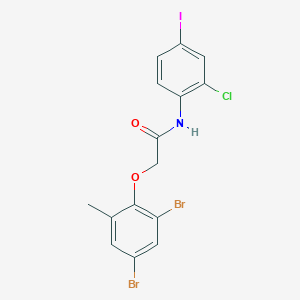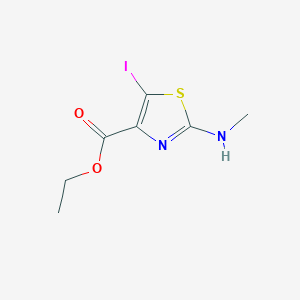
N,N',N''-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrimidine core linked to three benzene rings and three propanamide groups. The compound’s structure imparts it with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a chalcone intermediate, which is then reacted with ammonium acetate and an aldehyde to form the pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated derivatives, reduced forms, and oxidized products .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique structure and properties make it a valuable compound for various research and development projects.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into specific binding sites and exert its effects.
Comparación Con Compuestos Similares
N,N’,N’‘-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide can be compared with other similar compounds, such as 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine and pyrimido[4,5-d]pyrimidine derivatives These compounds share a similar pyrimidine core but differ in their substituents and overall structure The unique combination of benzene rings and propanamide groups in N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide imparts it with distinct chemical and physical properties, making it a valuable compound for specific applications
Propiedades
Fórmula molecular |
C31H31N5O3 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
N-[4-[2,6-bis[4-(propanoylamino)phenyl]pyrimidin-4-yl]phenyl]propanamide |
InChI |
InChI=1S/C31H31N5O3/c1-4-28(37)32-23-13-7-20(8-14-23)26-19-27(21-9-15-24(16-10-21)33-29(38)5-2)36-31(35-26)22-11-17-25(18-12-22)34-30(39)6-3/h7-19H,4-6H2,1-3H3,(H,32,37)(H,33,38)(H,34,39) |
Clave InChI |
ULHCYDAREKECOM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)CC)C4=CC=C(C=C4)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12460921.png)
![[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12460933.png)
![N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460942.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460945.png)
![N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide](/img/structure/B12460958.png)


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B12460963.png)
![Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12460966.png)
![2-methylpropyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12460971.png)
![2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid](/img/structure/B12460979.png)



